molecular formula C21H22FNO3S B2815543 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2035021-65-7

7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2815543
CAS No.: 2035021-65-7
M. Wt: 387.47
InChI Key: SOLGBNVBPLCLAU-FOCLMDBBSA-N
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Description

7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione is a synthetic organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a fluorophenyl group and a phenylprop-2-en-1-one moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized through an aldol condensation reaction involving an aromatic aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with different core structures.

    Phenylprop-2-en-1-one Derivatives: Compounds with similar phenylprop-2-en-1-one moieties but different ring systems.

Uniqueness

7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of a thiazepane ring, a fluorophenyl group, and a phenylprop-2-en-1-one moiety

Properties

IUPAC Name

(E)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3S/c1-16(15-17-7-3-2-4-8-17)21(24)23-12-11-20(27(25,26)14-13-23)18-9-5-6-10-19(18)22/h2-10,15,20H,11-14H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLGBNVBPLCLAU-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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